molecular formula C26H26N6O2S B2931547 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 1223836-58-5

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2931547
CAS RN: 1223836-58-5
M. Wt: 486.59
InChI Key: RHAZXVMHLJJJNN-UHFFFAOYSA-N
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Description

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide” is a chemical compound with the molecular formula C23H26N6O2S . It belongs to the class of compounds known as pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of nitrogen-containing rings, specifically pyrazolo and triazolo rings, along with a butoxyphenyl group and a tolyl group . Detailed structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) focuses on the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This highlights the utility of such compounds in developing insecticidal agents.

Antibacterial and Antifungal Activities

Another study explores the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and their antibacterial and antifungal activities (Hassan, 2013). This research underscores the potential of heterocyclic compounds in combating microbial infections.

Anticancer and Antimicrobial Activities

Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, some of which exhibited notable anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013). This suggests their potential in medical research for developing new therapeutic agents.

Biochemical Impacts and Insecticidal Agents

Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating a Sulfonamide-bearing thiazole moiety to act as potent insecticidal agents against Spodoptera littoralis (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020). Their research contributes to the agricultural sector by providing new avenues for pest control.

Future Directions

The compound and its derivatives could be further explored for their potential biological activities, such as anticancer properties . More research could also be done to elucidate the compound’s mechanism of action and to optimize its synthesis process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol, which is synthesized from 4-butoxyaniline and 3-amino-5-mercapto-1,2,4-triazole. The second intermediate is N-(m-tolyl)acetamide thioether, which is synthesized from m-toluidine and chloroacetyl chloride. These two intermediates are then coupled using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "4-butoxyaniline", "3-amino-5-mercapto-1,2,4-triazole", "m-toluidine", "chloroacetyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol:", "- Dissolve 4-butoxyaniline (1.0 equiv) and 3-amino-5-mercapto-1,2,4-triazole (1.2 equiv) in ethanol and heat the mixture at reflux for 6 hours.", "- Cool the reaction mixture to room temperature and filter the precipitated product.", "- Wash the product with ethanol and dry under vacuum to obtain 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol as a yellow solid.", "Synthesis of N-(m-tolyl)acetamide thioether:", "- Dissolve m-toluidine (1.0 equiv) in dichloromethane and add chloroacetyl chloride (1.1 equiv) dropwise with stirring at 0°C.", "- Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "- Wash the reaction mixture with water and brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to obtain N-(m-tolyl)acetamide thioether as a yellow oil.", "Coupling of intermediates to form final product:", "- Dissolve 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol (1.0 equiv) and N-(m-tolyl)acetamide thioether (1.1 equiv) in dichloromethane.", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and stir the reaction mixture at room temperature for 12 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "- Purify the crude product by column chromatography to obtain 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide as a yellow solid." ] }

CAS RN

1223836-58-5

Product Name

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide

Molecular Formula

C26H26N6O2S

Molecular Weight

486.59

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H26N6O2S/c1-3-4-14-34-21-10-8-19(9-11-21)22-16-23-25-28-29-26(31(25)12-13-32(23)30-22)35-17-24(33)27-20-7-5-6-18(2)15-20/h5-13,15-16H,3-4,14,17H2,1-2H3,(H,27,33)

InChI Key

RHAZXVMHLJJJNN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C)C3=C2

solubility

not available

Origin of Product

United States

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